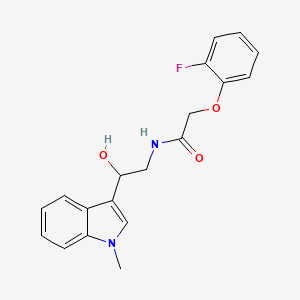

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable phenol to form the fluorophenoxy intermediate.

Indole Derivative Preparation: The indole moiety is synthesized separately through Fischer indole synthesis or other suitable methods.

Coupling Reaction: The fluorophenoxy intermediate is then coupled with the indole derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Hydroxyethylacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to the hydroxy group.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted derivatives with varying functional groups.

Aplicaciones Científicas De Investigación

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

- 2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

- 2-(2-methylphenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Actividad Biológica

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological mechanisms, therapeutic implications, and comparative analysis with similar compounds.

- IUPAC Name : 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide

- Molecular Formula : C19H19FN2O3

- Molecular Weight : 342.37 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It can bind to G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate numerous physiological processes .

Potential Targets

| Target Type | Description |

|---|---|

| Enzymes | May inhibit key metabolic enzymes |

| GPCRs | Modulates signaling pathways |

| Ion Channels | Affects calcium ion influx |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the compound's anticancer effects. It appears to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This suggests a promising avenue for further research into its use as an anticancer agent.

Case Studies

-

Case Study on Inflammation :

- Objective : To assess the anti-inflammatory effects of the compound.

- Methodology : Human macrophages were treated with the compound, and cytokine levels were measured.

- Findings : Significant reduction in TNF-alpha and IL-6 production was observed.

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound.

- Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations.

Comparison Table

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)acetamide | Moderate anti-inflammatory effects | Chlorine substituent affects activity |

| 2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)acetamide | Lower anticancer activity | Bromine may reduce reactivity |

| 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)acetamide | Strong anti-inflammatory and anticancer activity | Fluorine enhances stability and reactivity |

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-22-11-14(13-6-2-4-8-16(13)22)17(23)10-21-19(24)12-25-18-9-5-3-7-15(18)20/h2-9,11,17,23H,10,12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBPEKDCNNRJAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)COC3=CC=CC=C3F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.